molecular formula C17H17N5O3 B1594350 Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]- CAS No. 6657-32-5

Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-

Cat. No.: B1594350
CAS No.: 6657-32-5
M. Wt: 339.3 g/mol
InChI Key: OGHAROMWUKGSDP-UHFFFAOYSA-N
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Description

Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]- is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c18-10-1-11-21(12-13-23)16-6-2-14(3-7-16)19-20-15-4-8-17(9-5-15)22(24)25/h2-9,23H,1,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHAROMWUKGSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCC#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064445
Record name Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6657-32-5
Record name 3-[(2-Hydroxyethyl)[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6657-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-((2-hydroxyethyl)(4-(2-(4-nitrophenyl)diazenyl)phenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006657325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-[(2-hydroxyethyl)[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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